molecular formula C9H5N3O2S B13118059 5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol

5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol

Cat. No.: B13118059
M. Wt: 219.22 g/mol
InChI Key: AXGOAKFPGWSBSI-UHFFFAOYSA-N
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Description

5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that incorporates both benzothiazole and oxadiazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol typically involves the reaction of benzothiazole derivatives with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of hydrazides with carbon disulfide and subsequent oxidation . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Properties

Molecular Formula

C9H5N3O2S

Molecular Weight

219.22 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H5N3O2S/c13-9-12-11-7(14-9)8-10-5-3-1-2-4-6(5)15-8/h1-4H,(H,12,13)

InChI Key

AXGOAKFPGWSBSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NNC(=O)O3

Origin of Product

United States

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